molecular formula C21H25NO11 B015322 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester CAS No. 30824-21-6

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Cat. No. B015322
CAS RN: 30824-21-6
M. Wt: 467.4 g/mol
InChI Key: CGFRFKWGBUUPFU-VDRZXAFZSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds, like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, involves reactions of pentaacetyl-β-D-glucosamine and p-methoxyphenol with boron trifluoride etherate in dry methylene chloride (Analytical Sciences: X-ray Structure Analysis Online, 2006).
  • An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides from methyl acetyl derivatives like methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate has been developed (The Journal of organic chemistry, 2007).

Molecular Structure Analysis

Chemical Reactions and Properties

  • The chemical reactions and properties of similar compounds involve intermolecular hydrogen bonding and reaction mechanisms that influence the final product's structure (Carbohydrate Research, 1969).

Physical Properties Analysis

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, can be inferred from the synthesis methods and molecular structure analysis. For instance, the use of boron trifluoride etherate in synthesis indicates specific reactivity characteristics (The Journal of organic chemistry, 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted for its anti-inflammatory properties .

Future Directions

Given its potential in the biomedical domain and its anti-inflammatory properties , this compound could be further explored for its potential in developing new pharmaceuticals, particularly for treating inflammatory disorders.

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRFKWGBUUPFU-VDRZXAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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